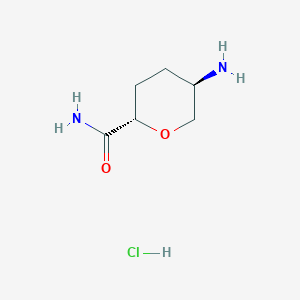

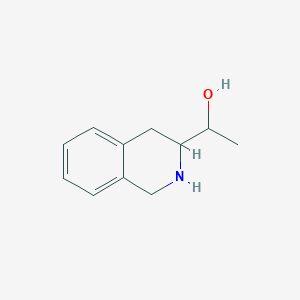

Methyl 1-benzylimidazole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

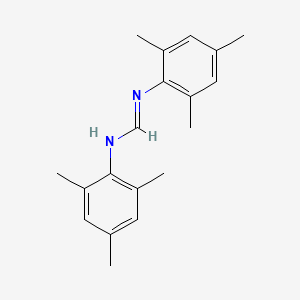

“Methyl 1-benzylimidazole-2-carboxylate” is a chemical compound . It is a derivative of imidazole, a heterocyclic organic compound . The imidazole ring is a key component in many biologically active molecules, making it a significant area of study in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions .Applications De Recherche Scientifique

Efficacy in Anthelmintic Applications

Research has demonstrated the chemotherapeutic effects of benzimidazole derivatives, such as albendazole and mebendazole, against Hymenolepis microstoma and Hymenolepis diminuta in experimentally infected rodents. These findings suggest potential applications of methyl 1-benzylimidazole-2-carboxylate derivatives in the treatment of parasitic infections (McCracken, Lipkowitz, & Dronen, 2004).

Role in Fungicide and Anticancer Research

Benzimidazole fungicides have been extensively researched for their mechanism of action as microtubule assembly inhibitors, offering insights into their biological impact and potential in cancer chemotherapy. These studies highlight the versatility of benzimidazole derivatives in both agricultural and medical applications (Davidse, 1986).

DNA Binding Properties

The minor groove binding properties of Hoechst 33258, a benzimidazole derivative, have facilitated its use as a fluorescent DNA stain, indicating potential applications in cell biology, chromosome analysis, and radioprotection (Issar & Kakkar, 2013).

Anticancer Agent Development

The Knoevenagel condensation reaction has been utilized to synthesize benzimidazole derivatives with significant anticancer activity, underscoring the potential of these compounds in drug discovery aimed at various cancer targets (Tokala, Bora, & Shankaraiah, 2022).

Synthesis and Pharmacological Studies

Various studies have focused on the synthesis, structural activity relationship, and biological activities of benzimidazole derivatives, revealing their broad pharmacological applications. These include antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory effects, highlighting the therapeutic significance of benzimidazole derivatives in medicinal chemistry (Vasuki et al., 2021).

Optoelectronic Material Development

Research on benzimidazole and quinoline derivatives has opened new avenues for their application in optoelectronic materials, demonstrating their potential in luminescent elements, photoelectric conversion elements, and image sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Orientations Futures

Imidazole and benzimidazole derivatives have been gaining attention in medicinal chemistry due to their wide range of biological activities. Future research is expected to focus on synthesizing structurally diverse imidazole and benzimidazole derivatives and screening them for various biological activities .

Propriétés

IUPAC Name |

methyl 1-benzylimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-13-7-8-14(11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUXJKNIDYTSFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CN1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)

![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)